2,9-Dinitroanthracene
Overview
Description
2,9-Dinitroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two nitro groups attached to the 2nd and 9th positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dinitroanthracene typically involves the nitration of anthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2nd and 9th positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dinitroanthracene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The anthracene ring can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products:
Reduction: 2,9-Diaminoanthracene
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Oxidation: Anthraquinone derivatives
Scientific Research Applications
2,9-Dinitroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in studies of aromatic nitration mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,9-Dinitroanthracene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or modulating enzyme activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
9-Nitroanthracene: A mono-nitrated derivative of anthracene with one nitro group at the 9th position.
1,5-Dinitroanthraquinone: A dinitrated derivative of anthraquinone with nitro groups at the 1st and 5th positions.
9,10-Dinitroanthracene: A dinitrated derivative with nitro groups at the 9th and 10th positions.
Comparison: 2,9-Dinitroanthracene is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties Compared to 9-Nitroanthracene, the presence of an additional nitro group in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions
Properties
IUPAC Name |
2,9-dinitroanthracene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKKCRIBUXLWCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448523 | |
Record name | 2,9-dinitroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234076-75-6 | |
Record name | 2,9-dinitroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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